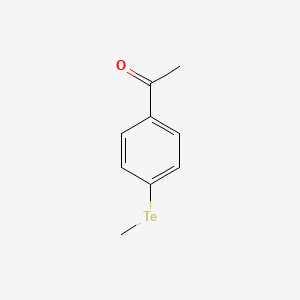

Acetophenone, 4'-(methyltelluryl)-

Description

Properties

CAS No. |

32294-61-4 |

|---|---|

Molecular Formula |

C9H10OTe |

Molecular Weight |

261.8 g/mol |

IUPAC Name |

1-(4-methyltellanylphenyl)ethanone |

InChI |

InChI=1S/C9H10OTe/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |

InChI Key |

APCYRPGWWDFXGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[Te]C |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Acetic Anhydride

- Process : React p-tolyl magnesium halide (e.g., p-tolylmagnesium chloride or bromide) in an ether solvent such as tetrahydrofuran with acetic anhydride at low temperatures (-40 to +10 °C).

- Work-up : After reaction, quench with ammonium chloride solution, wash with dilute sodium hydroxide, dry, and isolate 4-methylacetophenone by fractional distillation.

- Yield : Typically 70-89% depending on temperature and reaction conditions.

- Reference : DE10027654A1 patent details this method as a reliable route to 4-methylacetophenone, an intermediate for further functionalization.

Friedel-Crafts Acylation

- Process : Acylate toluene with acetic anhydride in the presence of anhydrous aluminum trichloride catalyst under anhydrous conditions.

- Conditions : Reaction performed in anhydrous toluene solvent, with controlled addition of acetic anhydride and catalyst, heating at 90-95 °C for 30 minutes.

- Work-up : Quench with hydrochloric acid and ice water, separate organic layer, wash, dry, and purify.

- Reference : Laboratory synthesis protocol from Alfa Chemistry.

Representative Preparation Procedure (Hypothetical, Based on Literature)

| Step | Reagents & Conditions | Notes | Expected Yield |

|---|---|---|---|

| 1. Preparation of 4-bromoacetophenone | Friedel-Crafts acylation of bromobenzene with acetyl chloride and AlCl3 | Precursor for cross-coupling | ~80% |

| 2. Synthesis of methyltellurium nucleophile | Reduction of dimethyltelluride or reaction of tellurium powder with methyl iodide and reducing agent | Freshly prepared under inert atmosphere | N/A |

| 3. Cross-coupling reaction | Pd or Cu catalyst, base, solvent (e.g., DMF), 4-bromoacetophenone + methyltellurium nucleophile | Controlled temperature (25-80 °C), inert atmosphere | 50-70% |

| 4. Purification | Column chromatography or recrystallization | To isolate pure acetophenone, 4'-(methyltelluryl)- | - |

Note: This procedure is inferred from known organotellurium and acetophenone chemistry due to lack of direct published protocols.

Analytical and Purification Considerations

- Purification : Liquid-liquid extraction, fractional distillation under reduced pressure, and chromatographic techniques (silica gel column chromatography) are standard.

- Characterization : Use of NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR), mass spectrometry, and elemental analysis to confirm structure and purity.

- Stability : Organotellurium compounds are sensitive to oxidation; storage under inert atmosphere and low temperature is recommended.

Summary Table of Preparation Methods for Acetophenone Derivatives Relevant to 4'-(Methyltelluryl)-

Chemical Reactions Analysis

1-[4-(Methyltelluro)phenyl]ethanone undergoes various chemical reactions, including:

Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide (TeO2) using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

Reduction: The compound can be reduced to form the corresponding telluride using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while reduction results in the formation of tellurides .

Scientific Research Applications

1-[4-(Methyltelluro)phenyl]ethanone has several scientific research applications, including:

Organic Synthesis: The compound is used as a precursor in the synthesis of more complex organotellurium compounds, which are valuable intermediates in organic chemistry.

Materials Science:

Biological Studies: Organotellurium compounds, including 1-[4-(Methyltelluro)phenyl]ethanone, are investigated for their potential biological activities, such as antioxidant and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[4-(Methyltelluro)phenyl]ethanone is primarily related to the reactivity of the tellurium atom. Tellurium can form various oxidation states, which allows the compound to participate in redox reactions. In biological systems, the compound may interact with cellular thiols, leading to the formation of tellurium-thiol complexes. These interactions can modulate cellular redox status and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Table 1: Structural and Spectral Features of Acetophenone Derivatives

Key Observations :

Key Observations :

- Methyltelluryl derivatives may exhibit unique redox properties, making them candidates for catalytic applications or heavy-metal-based therapeutics .

- Unlike phytotoxic derivatives (e.g., 4'-methylpropiophenone), the Te-containing compound might display toxicity concerns due to tellurium's inherent hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.